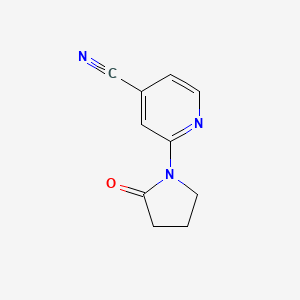
4-シアノ-2-(2-オキソピロリジン-1-イル)ピリジン
説明
2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C10H9N3O and its molecular weight is 187.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
中枢神経系疾患
4-シアノ-2-(2-オキソピロリジン-1-イル)ピリジンと密接に関連する2-(2-オキソピロリジン-1-イル)アセトアミド誘導体は、向精神作用と神経保護作用が知られています。 これらの誘導体は、中枢神経系および脳血管疾患の治療薬として広く使用されています 。これは、この化合物が、そのような状態の新しい治療法の開発に潜在的な用途を持つ可能性があることを示唆しています。
生物活性化合物の合成
4-シアノ-2-(2-オキソピロリジン-1-イル)ピリジンから誘導されることができる置換2-(2-オキソピロリジン-1-イル)アセトアミドの合成は、重要な研究分野です。 これらの誘導体は生物活性を示し、新しい向精神薬の開発につながる可能性があります .
生物活性
2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring fused with a pyrrolidine moiety, which is known for its versatility in drug discovery. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine, including 2-(2-oxopyrrolidin-1-yl)pyridine-4-carbonitrile, exhibit significant anticancer properties. For instance, a study evaluated the anticancer effects on A549 human lung adenocarcinoma cells. The results indicated:
- Compound Efficacy : Compounds with specific substitutions on the pyrrolidine ring showed varying degrees of potency against cancer cells.
- Structure-Activity Relationship : The presence of electron-donating groups (like -NH2) enhanced activity, while electron-withdrawing groups reduced potency.
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | A549 Cell Viability (%) | IC50 (µM) | Notes |
|---|---|---|---|
| 2-(2-Oxopyrrolidin-1-yl)pyridine-4-carbonitrile | 64% | 5.0 | Significant reduction in viability |
| Compound A | 78% | 10.0 | Weak activity |
| Compound B | 61% | 3.5 | Enhanced activity with -Cl substitution |
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against multidrug-resistant strains, particularly Staphylococcus aureus. Research findings indicate:
- Broad Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Table 2: Antimicrobial Activity Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Resistant strain effective |
| Escherichia coli | 16 | Moderate activity |
| Klebsiella pneumoniae | 32 | Lower efficacy |
Case Studies
- Anticancer Study : A study conducted on various pyrrolidine derivatives revealed that modifications to the nitrogen atom in the pyrrolidine ring significantly impacted cytotoxicity against A549 cells. The incorporation of halogens into the aromatic system improved selectivity towards cancer cells while minimizing toxicity to normal cells .
- Antimicrobial Study : In a comprehensive screening of antimicrobial properties, derivatives were tested against resistant strains, showing that specific substitutions enhanced efficacy against Staphylococcus aureus, suggesting potential for development into therapeutic agents .
特性
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-7-8-3-4-12-9(6-8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRKQGJZMZYCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















